DL-Glutaryl carnitine-13C,d3

Catalog No.
S12879689
CAS No.
M.F
C12H21NO6
M. Wt
279.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Glutaryl carnitine-13C,d3

Product Name

DL-Glutaryl carnitine-13C,d3

IUPAC Name

5-[1-carboxy-3-[dimethyl(trideuterio(113C)methyl)azaniumyl]propan-2-yl]oxy-5-oxopentanoate

Molecular Formula

C12H21NO6

Molecular Weight

279.31 g/mol

InChI

InChI=1S/C12H21NO6/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15/h9H,4-8H2,1-3H3,(H-,14,15,16,17)/i1+1D3

InChI Key

NXJAXUYOQLTISD-KQORAOOSSA-N

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)[O-]

Isomeric SMILES

[2H][13C]([2H])([2H])[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)[O-]

DL-Glutaryl carnitine-13C,d3 is a stable isotope-labeled derivative of DL-Glutaryl carnitine, which is a compound involved in the metabolism of fatty acids and amino acids. The labeling with carbon-13 and deuterium isotopes allows for enhanced tracking and analysis in metabolic studies. The molecular formula of DL-Glutaryl carnitine is C₁₂H₂₂NO₆, with a molecular weight of approximately 276.31 g/mol when considering its chloride form . This compound is particularly valuable in research settings for understanding metabolic pathways and the role of carnitine in energy metabolism.

That incorporate these isotopes.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for research applications.
  • Specific protocols may vary, but these general steps outline the synthesis process for producing DL-Glutaryl carnitine-13C,d3 .

    DL-Glutaryl carnitine has been shown to influence various metabolic processes. It plays a significant role in the regulation of fatty acid oxidation and has implications in conditions such as obesity and metabolic syndrome. Studies indicate that alterations in carnitine levels can affect energy expenditure and fat storage . Additionally, it may have protective effects against oxidative stress and inflammation, contributing to improved metabolic health.

    The synthesis of DL-Glutaryl carnitine-13C,d3 typically involves several steps:

    • Starting Materials: The synthesis begins with commercially available L-carnitine and glutaryl-CoA.
    • Isotope Labeling: Carbon-13 and deuterium labeling can be introduced during the synthesis by using labeled precursors or through specific

    DL-Glutaryl carnitine-13C,d3 is primarily used in research applications, particularly in studies related to:

    • Metabolic Pathway Analysis: Its stable isotope labeling allows researchers to trace metabolic pathways involving fatty acid oxidation and energy metabolism.
    • Clinical Research: It can be used to study metabolic disorders and evaluate therapeutic interventions aimed at improving fatty acid metabolism.
    • Nutritional Studies: Understanding how dietary components influence carnitine levels and metabolism can be facilitated by using this labeled compound.

    Interaction studies involving DL-Glutaryl carnitine often focus on its role within metabolic pathways. Research has shown that it interacts with various enzymes involved in fatty acid metabolism, such as:

    • Carnitine Acyltransferases: These enzymes catalyze the transfer of acyl groups from CoA to carnitine.
    • Carnitine Palmitoyltransferase I and II: These enzymes are critical for transporting long-chain fatty acids into mitochondria for oxidation.

    Investigations into these interactions help clarify the regulatory mechanisms governing energy metabolism and how alterations in these pathways can lead to metabolic diseases .

    Several compounds share structural similarities with DL-Glutaryl carnitine, each playing distinct roles in metabolism:

    Compound NameStructure SimilarityUnique Features
    AcetylcarnitineContains a short-chain acyl groupPrimarily involved in acetyl group transport
    PropionylcarnitineSimilar backbone structureInvolved in propionate metabolism
    ButyrylcarnitineShares a similar acyl chainImportant for butyric acid metabolism
    OleoylcarnitineContains a long-chain unsaturated acylInvolved in lipid metabolism

    DL-Glutaryl carnitine is unique due to its specific glutaryl group, which links it to both fatty acid and amino acid metabolism, making it particularly relevant for studying conditions like glutaryl-CoA dehydrogenase deficiency .

    Ultra-High Performance Liquid Chromatography (UHPLC) Optimization

    Ultra-High Performance Liquid Chromatography optimization for DL-Glutaryl carnitine-13C,d3 and related acylcarnitines requires careful consideration of multiple parameters to achieve optimal separation, particularly for isomeric species [3] [14]. The chromatographic behavior of acylcarnitines is significantly influenced by their varying hydrophobicity, ranging from small, polar carnitine to acylcarnitines with very long acyl chain lengths [12] [15].

    Column selection represents a critical factor in UHPLC optimization for DL-Glutaryl carnitine-13C,d3 analysis [14] [25]. Research findings indicate that C18 columns, particularly ACQUITY UPLC HSS C18 (1.8 μm, 2.1 x 100 mm), provide excellent separation for acylcarnitines with acyl-chain lengths from C4 to C18, including glutaryl carnitine species [14] [25]. For enhanced separation of short-chain polar acylcarnitines like DL-Glutaryl carnitine-13C,d3, comparative studies between C18 and amide columns have demonstrated that while both can be effective, C18 columns generally offer superior overall performance when optimized correctly [14] [25].

    Mobile phase composition significantly impacts the chromatographic separation of DL-Glutaryl carnitine-13C,d3 [3] [15]. Gradient elution using a mobile phase consisting of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B) has been established as effective for acylcarnitine separation [14] [17]. For enhanced retention of various carnitines on a single reversed-phase liquid chromatography column, some researchers have employed mobile phases containing 0.1% formic acid in water and 0.1% formic acid in acetonitrile-isopropanol (1:1, v/v) for binary-solvent gradient elution [17] [25].

    The following table summarizes optimal UHPLC parameters for DL-Glutaryl carnitine-13C,d3 analysis based on consolidated research findings:

    ParameterOptimal ConditionImpact on Separation
    ColumnACQUITY UPLC HSS C18 (1.8 μm, 2.1 x 100 mm)Provides excellent separation for medium-chain acylcarnitines including glutaryl species [14] [25]
    Mobile Phase A0.1% formic acid in waterEnhances ionization and peak shape [14] [17]
    Mobile Phase B0.1% formic acid in acetonitrileProvides appropriate elution strength [14] [17]
    Flow Rate0.3-0.4 mL/minBalances resolution and analysis time [3] [15]
    Column Temperature40-45°CImproves peak shape and reduces backpressure [14] [25]
    Injection Volume2-5 μLOptimizes sensitivity without peak broadening [3] [15]
    Gradient ProfileLinear gradient from 5% to 95% B over 9 minutesAllows separation of acylcarnitines with different chain lengths [11] [14]

    Research has demonstrated that DL-Glutaryl carnitine-13C,d3 typically elutes between 3.6 and 5.0 minutes under these optimized conditions, with dicarboxylic acylcarnitines generally showing broader peaks and more tailing than mono-carboxylic acylcarnitines eluting within the same retention time range [17] [3]. This chromatographic behavior is attributed to stronger polar-polar interactions between the derivatives and residual free silanol groups on the column packing material [17] [14].

    Tandem Mass Spectrometry (MS/MS) Parameterization Strategies

    Tandem mass spectrometry parameterization for DL-Glutaryl carnitine-13C,d3 analysis requires careful optimization to achieve maximum sensitivity and specificity [3] [4]. The compound's unique isotopic labeling pattern creates a distinctive mass shift that can be leveraged for accurate quantification in complex biological matrices [13] [20].

    Electrospray ionization in positive mode (ESI+) has been established as the optimal ionization technique for DL-Glutaryl carnitine-13C,d3 and other acylcarnitines [3] [4]. This ionization approach capitalizes on the permanent positive charge of the quaternary ammonium group present in the carnitine moiety, resulting in efficient ion formation [13] [15]. Research indicates that optimized source parameters typically include capillary voltage of 3.0-3.5 kV, source temperature of 120-150°C, and desolvation temperature of 350-450°C [3] [15].

    Multiple reaction monitoring (MRM) represents the most effective MS/MS acquisition mode for DL-Glutaryl carnitine-13C,d3 quantification, offering superior sensitivity and selectivity compared to full scan or selected ion monitoring approaches [3] [4]. The fragmentation behavior of DL-Glutaryl carnitine-13C,d3 follows characteristic patterns observed in acylcarnitines, with two primary product ions: (1) loss of trimethylamine (59 Da) and (2) formation of a characteristic fragment at m/z 85, corresponding to the [CH2-CH=CH-COOH]+ ion [3] [21].

    For DL-Glutaryl carnitine-13C,d3, the precursor ion appears at m/z 280.2, with the isotopic labeling (13C,d3) creating a mass shift of +4 Da compared to unlabeled glutaryl carnitine (m/z 276.2) [13] [18]. This mass difference enables clear differentiation between the internal standard and endogenous compound during quantitative analysis [13] [20].

    The following table presents optimized MS/MS parameters for DL-Glutaryl carnitine-13C,d3 analysis:

    ParameterOptimized ValueRationale
    Precursor Ion (m/z)280.2Molecular ion of DL-Glutaryl carnitine-13C,d3 [13] [18]
    Product Ions (m/z)221.2, 85.0Primary fragments for quantification and confirmation [3] [21]
    Collision Energy20-25 eVOptimal for fragment generation without excessive fragmentation [3] [15]
    Dwell Time50-100 msBalances sensitivity and data points across chromatographic peak [3] [15]
    Cone Voltage25-30 VMaximizes precursor ion transmission [3] [4]
    Collision GasArgonProvides efficient collision-induced dissociation [3] [15]
    ResolutionUnit resolution for Q1 and Q3Balances sensitivity and selectivity [3] [4]

    Differential mobility spectrometry (DMS) has emerged as an advanced parameterization strategy for acylcarnitine analysis, including DL-Glutaryl carnitine-13C,d3 [20] [13]. This approach provides an additional dimension of separation based on ion mobility differences, enhancing specificity particularly for complex biological matrices [20] [13]. Research has demonstrated that optimization of DMS parameters such as separation voltage (SV) and compensation voltage (COV) can significantly improve the detection of acylcarnitines in complex samples [20] [13].

    For isotope-labeled standards like DL-Glutaryl carnitine-13C,d3, researchers have developed synchronized switching of DMS and mass spectrometric settings to observe both target compounds and internal standards in a single analysis [20] [13]. This approach enables rapid, quantitative analysis without chromatographic separation, with analysis times of less than 0.5 minutes per injection [20] [13].

    Solid-Phase Extraction Protocols for Biological Matrices

    Solid-phase extraction (SPE) protocols represent critical sample preparation strategies for isolating DL-Glutaryl carnitine-13C,d3 and related acylcarnitines from complex biological matrices [5] [16]. These protocols enable efficient cleanup and concentration of target analytes while removing potentially interfering matrix components [5] [16].

    Cation-exchange solid-phase extraction has emerged as the preferred approach for acylcarnitine isolation, leveraging the permanent positive charge of the quaternary ammonium group in the carnitine moiety [16] [21]. This methodology provides high recovery rates for both carnitine and acylcarnitines while effectively excluding potential interferences such as fatty acids [16] [21].

    A typical solid-phase extraction protocol for DL-Glutaryl carnitine-13C,d3 from biological matrices involves the following sequential steps [5] [16]:

    • Sample preparation: Addition of internal standards to the biological sample (plasma, urine, tissue homogenate) followed by protein precipitation using acetonitrile/methanol (3:1, v/v) [16] [5].

    • SPE column conditioning: Silica gel solid-phase extraction columns are prepared by washing with methanol (gravity flow) followed by equilibration with water [16] [5].

    • Sample loading: The prepared sample is loaded onto the conditioned SPE column, allowing the positively charged acylcarnitines to bind to the cation-exchange sites [16] [5].

    • Washing: Sequential washing steps with water and methanol remove non-binding components and neutral compounds, respectively, while retaining the acylcarnitines on the column [16] [5].

    • Elution: Acylcarnitines are eluted using a solution of methanol containing 2-5% acetic acid or formic acid, which disrupts the ionic interactions between the analytes and the stationary phase [16] [5].

    The following table summarizes optimized solid-phase extraction parameters for different biological matrices:

    Biological MatrixSample VolumeSPE Cartridge TypeElution SolventRecovery Rate (%)
    Plasma10-100 μLSilica-based cation exchange (50-100 mg)Methanol with 3% formic acid77-85% [16] [21]
    Urine50-200 μLSilica-based cation exchange (100 mg)Methanol with 5% acetic acid80-90% [5] [16]
    Tissue Homogenate10-50 μLSilica-based cation exchange (50 mg)Methanol with 3% formic acid75-85% [16] [21]
    Dried Blood Spots1 disk (3.2 mm)Silica-based cation exchange (50 mg)Methanol with 3% formic acid70-80% [16] [4]

    Research has demonstrated that this cation-exchange SPE methodology provides selective isolation of acylcarnitines, including DL-Glutaryl carnitine-13C,d3, with recovery rates typically ranging from 77% to 85% [16] [21]. The high recovery and selectivity of this approach make it particularly valuable for quantitative analysis of acylcarnitines in complex biological matrices [16] [21].

    For automated high-throughput applications, researchers have developed 96-well plate formats of these SPE protocols, enabling parallel processing of multiple samples [26] [16]. These automated systems maintain the same chemistry and extraction principles while significantly increasing sample throughput and reducing manual handling errors [26] [16].

    Derivatization Techniques for Enhanced Detection Sensitivity

    Derivatization techniques play a crucial role in enhancing the detection sensitivity of DL-Glutaryl carnitine-13C,d3 and other acylcarnitines in analytical workflows [6] [21]. These chemical modification strategies target specific functional groups within the acylcarnitine structure to improve chromatographic behavior, ionization efficiency, and/or detection sensitivity [6] [21].

    Butylation represents one of the most widely employed derivatization approaches for acylcarnitine analysis [6] [4]. This technique involves esterification of the carboxylic acid group with butanol under acidic conditions, forming butyl esters that exhibit enhanced sensitivity in mass spectrometric detection [6] [4]. For DL-Glutaryl carnitine-13C,d3, the derivatization procedure typically involves reaction with butanolic-HCl at 65°C for 15 minutes [6] [4].

    The following table presents a comparison of common derivatization techniques for DL-Glutaryl carnitine-13C,d3 analysis:

    Derivatization TechniqueReagentReaction ConditionsTarget Functional GroupSensitivity Enhancement
    ButylationButanolic-HCl65°C, 15 minCarboxylic acid5-10 fold [6] [4]
    Pentafluorophenacyl EsterificationPentafluorophenacyl trifluoromethanesulfonateRoom temperature, 1 minCarboxylic acid10-20 fold [21] [3]
    3-Nitrophenylhydrazine Derivatization3-Nitrophenylhydrazine with EDCRoom temperature, 30 minCarboxylic acid15-25 fold [11] [17]
    Isotope Labeling with ABDMAPABDMAP-d0/ABDMAP-d8Mild conditions, rapidCarboxylic acid20-30 fold [13] [17]

    Pentafluorophenacyl esterification has emerged as a particularly effective derivatization strategy for DL-Glutaryl carnitine-13C,d3 analysis [21] [3]. This approach involves reaction of the carboxylic acid group with pentafluorophenacyl trifluoromethanesulfonate, forming pentafluorophenacyl esters that exhibit excellent chromatographic properties and enhanced detection sensitivity [21] [3]. Research has demonstrated that this derivatization is rapid and complete with no evidence of acylcarnitine hydrolysis, addressing a significant limitation of butylation methods [21] [3].

    3-Nitrophenylhydrazine (3NPH) derivatization represents another valuable approach for enhancing acylcarnitine detection [11] [17]. This technique involves reaction of the carboxylic acid group with 3NPH in the presence of a condensing reagent (typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) to form 3-nitrophenylhydrazides [11] [17]. For DL-Glutaryl carnitine-13C,d3, which contains two carboxylic groups, this derivatization results in the addition of two 3NPH molecules, significantly enhancing detection sensitivity [11] [17].

    Isotope labeling derivatization strategies have been developed specifically for comprehensive acylcarnitine profiling [13] [17]. These approaches employ reagents containing both a positive charge and a primary amine group, such as 1-(3-aminobutyl)-4-(dimethylamino)-pyridinium (ABDMAP), to label the carboxyl group of acylcarnitines [13] [17]. By using paired reagents with and without deuterium labeling (ABDMAP-d0 and ABDMAP-d8), researchers can create a distinctive mass difference pattern that enables selective identification of acylcarnitines in complex samples [13] [17].

    For DL-Glutaryl carnitine-13C,d3, which already contains stable isotope labeling, these derivatization techniques must be carefully optimized to preserve the isotopic integrity of the compound while enhancing detection sensitivity [13] [21]. Research has demonstrated that mild reaction conditions are essential to prevent hydrolysis or isotope exchange during the derivatization process [13] [21].

    Role in Glutaric Acidemia Type I Diagnostic Confirmation

    Glutaric acidemia type I arises from glutaryl-coenzyme A dehydrogenase deficiency, leading to accumulation of five-carbon dicarboxylic acylcarnitine (glutaryl-L-carnitine) in blood and urine. Confirmatory testing relies on precise quantification of this metabolite by liquid chromatography coupled with tandem mass spectrometry. Incorporating DL-Glutaryl carnitine-¹³C,ʰ³ as an isotopically labelled internal standard eliminates matrix-related ion suppression, corrects for extraction losses, and provides traceability to National Institute of Standards and Technology reference materials [1] [2].

    Analytical parameterNative calibration (no label)Calibration with DL-Glutaryl carnitine-¹³C,ʰ³Improvement
    Lower limit of quantification (micromoles per litre, plasma)0.10 [3]0.025 [2]4-fold lower detection limit
    In-run precision (coefficient of variation, %, n = 10)7.8 [3]2.4 [1]Three-fold better precision
    Bias versus reference method (percent)–12.6 [3]+1.1 [2]Bias removed

    Long-term follow-up of patients classified as “low excretor” (minimal glutaric acid in urine) showed that urine glutaryl-L-carnitine remains elevated when quantified with the labelled standard, allowing diagnosis in cases that traditional organic-acid profiling misses [4] [5].

    Quantitative Profiling of Five-Carbon Dicarboxylic Acylcarnitines

    Targeted profiling panels now encompass all five-carbon dicarboxylic acylcarnitines across dried blood spots, plasma, and urine. DL-Glutaryl carnitine-¹³C,ʰ³ is spiked into each specimen at a fixed molar amount; response-factor normalisation enables single-point calibration for the entire C₅ dicarboxylate subclass [6] [1]. Population studies encompassing more than 74 000 newborns established the reference interval shown below [7] [8]:

    MatrixAge rangeReference interval for glutaryl-L-carnitine (micromoles per litre)
    Whole-blood dried spotForty-eight to seventy-two hours of life< 0.80 [7]
    PlasmaThree days to eighteen years0.02 – 0.04 [9]
    Urine (creatinine-normalised)Infancy to adulthood< 5.2 millimoles per mole creatinine [5]

    In confirmatory testing, concentrations above those thresholds showed one hundred percent sensitivity and ninety-seven percent specificity for glutaric acidemia type I when DL-Glutaryl carnitine-¹³C,ʰ³ was used as calibrant [1].

    Distinction from Structural Isomers: Ethylmalonyl- and Methylsuccinyl-L-Carnitine

    Ethylmalonyl- and methylsuccinyl-L-carnitine share the exact elemental composition and therefore the same precursor mass as glutaryl-L-carnitine. Chromatographic co-elution or overlapping fragmentation can yield false-positive results. Two complementary strategies exploit the labelled standard to achieve unequivocal separation:

    • Chromatographic resolution. Reverse-phase gradients timed against the retention of DL-Glutaryl carnitine-¹³C,ʰ³ consistently elute the target compound 0.12 minutes before methylsuccinyl-L-carnitine and 0.25 minutes before ethylmalonyl-L-carnitine under validated fifteen-minute programmes [10] [2].

    • Fragment-ion specificity. Collision-induced dissociation of butyl-esterified glutaryl-L-carnitine yields a diagnostic fragment at mass-to-charge ratio one hundred fifteen; the structural isomers lack this ion. Monitoring the transition from three hundred eighty-eight to one hundred fifteen for the native analyte and from three hundred ninety-two to one hundred eighteen for DL-Glutaryl carnitine-¹³C,ʰ³ gives complete selectivity in both neonatal dried blood spots and urine [3] [2].

    CompoundRetention offset from DL-Glutaryl carnitine-¹³C,ʰ³ (minutes)Diagnostic fragment ion (mass-to-charge)
    DL-Glutaryl carnitine-¹³C,ʰ³0 (index peak)118 [2]
    Glutaryl-L-carnitine (endogenous)+0.00 (co-elutes)115 [3]
    Methylsuccinyl-L-carnitine+0.1285 [10]
    Ethylmalonyl-L-carnitine+0.2585 [10]

    XLogP3

    0.2

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    1

    Exact Mass

    279.15907246 g/mol

    Monoisotopic Mass

    279.15907246 g/mol

    Heavy Atom Count

    19

    Dates

    Last modified: 08-10-2024

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